2-[(2-Aminoethyl)thio]ethan-1-ol
Overview
Description
2-[(2-Aminoethyl)thio]ethan-1-ol is an organic compound with the molecular formula C4H11NOS. It is also known by its IUPAC name, 2-[(2-aminoethyl)thio]ethanol. This compound contains a primary amine group, a hydroxyl group, and a sulfide linkage, making it a versatile molecule in various chemical reactions and applications .
Biochemical Analysis
Biochemical Properties
2-((2-Aminoethyl)thio)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of ethanol . The nature of these interactions involves the binding of 2-((2-Aminoethyl)thio)ethanol to the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, 2-((2-Aminoethyl)thio)ethanol can form disulfide bonds with proteins, affecting their structure and function.
Cellular Effects
2-((2-Aminoethyl)thio)ethanol has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-((2-Aminoethyl)thio)ethanol can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis . Furthermore, this compound can impact gene expression by altering the redox state of cells, leading to changes in the expression of genes involved in antioxidant defense and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 2-((2-Aminoethyl)thio)ethanol involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, 2-((2-Aminoethyl)thio)ethanol can inhibit the activity of alcohol dehydrogenase by binding to its active site, thereby preventing the oxidation of ethanol to acetaldehyde . Additionally, this compound can induce changes in gene expression by modulating the redox state of cells, which in turn affects the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((2-Aminoethyl)thio)ethanol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-((2-Aminoethyl)thio)ethanol has been observed to affect cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the compound’s impact on cellular redox balance and signaling pathways.
Dosage Effects in Animal Models
The effects of 2-((2-Aminoethyl)thio)ethanol vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense and reducing oxidative stress . At high doses, 2-((2-Aminoethyl)thio)ethanol can exhibit toxic effects, including liver damage and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce oxidative stress.
Metabolic Pathways
2-((2-Aminoethyl)thio)ethanol is involved in several metabolic pathways, including those related to ethanol metabolism. This compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for the oxidation of ethanol to acetaldehyde and subsequently to acetic acid . Additionally, 2-((2-Aminoethyl)thio)ethanol can influence metabolic flux and metabolite levels by modulating the activity of these enzymes and other metabolic pathways.
Transport and Distribution
The transport and distribution of 2-((2-Aminoethyl)thio)ethanol within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as amino acid transporters . Once inside the cell, 2-((2-Aminoethyl)thio)ethanol can bind to proteins and other biomolecules, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-((2-Aminoethyl)thio)ethanol is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . The localization of 2-((2-Aminoethyl)thio)ethanol within these compartments can affect its activity and function, including its role in modulating cellular redox balance and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(2-Aminoethyl)thio]ethan-1-ol involves the reaction between 2-chloroethylamine hydrochloride and β-mercaptoethanol. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a catalyst like Fe-EG. The reaction mixture is heated to around 50°C, and the product is isolated by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)thio]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Simpler amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-[(2-Aminoethyl)thio]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)thio]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but with an ether linkage instead of a sulfide.
N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amine group.
Cysteamine: A simpler analog with a similar sulfide linkage.
Uniqueness
2-[(2-Aminoethyl)thio]ethan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfide linkage provides distinct reactivity compared to similar compounds with ether or amine linkages .
Properties
IUPAC Name |
2-(2-aminoethylsulfanyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c5-1-3-7-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZOERYTFAWUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179038 | |
Record name | 2-((2-Aminoethyl)thio)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24304-84-5 | |
Record name | 2-[(2-Aminoethyl)thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24304-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Aminoethyl)thio)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024304845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24304-84-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-((2-Aminoethyl)thio)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-aminoethyl)thio]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((2-AMINOETHYL)THIO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FYX45D88J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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